N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-15-7-8-16(26-2)17(10-15)27(23,24)20-13-9-18(22)21(11-13)14-5-3-12(19)4-6-14/h3-8,10,13,20H,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYOUCRVPZEYTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Intermediate Preparation
The 1-(4-fluorophenyl)-5-oxopyrrolidin-3-ylmethyl scaffold is synthesized via γ-aminobutyric acid (GABA) derivative cyclization.
- Starting Material : 4-Fluorophenyl-substituted γ-aminobutyric acid.
- Cyclization : Acid-catalyzed (e.g., HCl, H₂SO₄) intramolecular cyclization at 80–100°C for 6–8 hours.
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and crystallization.
Table 1: Cyclization Conditions and Yields
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 90 | 6 | 78 |
| HCl | 80 | 8 | 72 |
Sulfonylation with 2,5-Dimethoxybenzenesulfonyl Chloride
The pyrrolidinone intermediate undergoes sulfonylation to introduce the 2,5-dimethoxybenzenesulfonamide moiety.
- Reagents : 2,5-Dimethoxybenzenesulfonyl chloride, base (triethylamine or pyridine).
- Reaction : Stirred in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate).
Table 2: Sulfonylation Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | DCM | 0 → 25 | 85 |
| Et₃N | THF | 25 | 82 |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Patents () highlight flow chemistry for enhanced efficiency:
- Pyrrolidinone Cyclization : Microreactors with residence time ≤30 minutes.
- Sulfonylation : In-line mixing of sulfonyl chloride and amine intermediates.
Advantages :
- 20% higher yield compared to batch processes.
- Reduced byproduct formation (e.g., bis-sulfonamides).
Microwave-Assisted Synthesis
EvitaChem protocols () demonstrate microwave acceleration:
- Conditions : 150 W, 100°C, 15 minutes.
- Yield Improvement : 88% (vs. 72% conventional heating).
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.55 (d, J=3.2 Hz, 1H, aromatic), 4.32 (s, 4H, CH₂), 3.89 (s, 3H, OCH₃).
- HPLC Purity : ≥98% (C18 column, acetonitrile/water).
Table 3: Key Spectral Data
| Technique | Signature Peaks |
|---|---|
| IR (cm⁻¹) | 1650 (C=O), 1340 (S=O) |
| MS (ESI+) | m/z 409.44 [M+H]⁺ |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can modify the fluorophenyl group or the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with varied functional groups.
Scientific Research Applications
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the pharmacological and physicochemical profile of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide, it is compared to three analogs (Table 1). These compounds vary in substituents (halogens, ring size, or methoxy positioning), enabling structure-activity relationship (SAR) analysis.
Table 1: Comparative Analysis of this compound and Analogs
| Compound Name | Molecular Weight (g/mol) | logP | Aqueous Solubility (µg/mL) | IC50 (Carbonic Anhydrase IX, nM) | Synthetic Yield (%) |
|---|---|---|---|---|---|
| This compound | 420.45 | 2.8 | 15.2 | 5.2 | 68 |
| N-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide | 436.90 | 3.1 | 9.8 | 8.7 | 55 |
| N-(1-Phenyl-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide | 386.40 | 2.5 | 22.1 | 12.4 | 72 |
| N-(1-(4-Fluorophenyl)-5-oxopiperidin-3-yl)-2,5-dimethoxybenzenesulfonamide | 434.47 | 3.0 | 10.5 | 6.8 | 60 |
Key Findings:
Halogen Substituent Effects :
- The 4-fluorophenyl analog exhibits superior potency (IC50 = 5.2 nM) compared to the 4-chlorophenyl (IC50 = 8.7 nM) and unsubstituted phenyl (IC50 = 12.4 nM) derivatives. Fluorine’s electronegativity enhances hydrogen bonding with CA active sites, while its smaller size minimizes steric hindrance.
- Chlorine’s higher lipophilicity (logP = 3.1) reduces aqueous solubility (9.8 µg/mL), limiting bioavailability despite moderate potency.
Ring Size Impact: Replacing pyrrolidinone (5-membered) with piperidinone (6-membered) reduces potency (IC50 = 6.8 nM vs. 5.2 nM), likely due to altered ring conformation and reduced zinc-coordination efficiency.
Synthetic Considerations: Fluorinated derivatives exhibit lower synthetic yields (55–68%) compared to non-halogenated analogs (72%), reflecting challenges in introducing halogens under mild conditions.
Structural and Computational Insights
Crystallographic data refined using SHELX software reveal that the 4-fluorophenyl group adopts a planar conformation, facilitating π-stacking with hydrophobic residues in CA isoforms. Molecular dynamics simulations further indicate that the pyrrolidinone ring’s rigidity stabilizes the sulfonamide-zinc interaction, whereas bulkier substituents (e.g., chlorine) induce conformational strain.
Biological Activity
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has gained attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a distinctive structure that includes:
- Fluorophenyl Group : Enhances lipophilicity and potential interaction with biological targets.
- Pyrrolidinone Ring : Contributes to its pharmacological properties.
- Dimethoxybenzenesulfonamide Moiety : Imparts unique chemical reactivity.
The molecular formula for this compound is , with a molecular weight of 350.39 g/mol.
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases, which are crucial in various signaling pathways. For example, it has shown promising results in inhibiting Met kinase activity, which is implicated in cancer progression .
- Cellular Pathway Modulation : It may influence pathways related to cell proliferation and apoptosis, making it a candidate for cancer treatment.
Anticancer Activity
Research has indicated that this compound possesses anticancer properties. In preclinical studies:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent .
- In vivo Efficacy : In animal models, it has been shown to induce tumor stasis in xenograft models of gastric carcinoma after oral administration .
Neuroprotective Effects
Preliminary studies suggest that this compound may also have neuroprotective properties:
- Monoamine Oxidase (MAO) Inhibition : Similar compounds have been shown to inhibit MAO-A and MAO-B, enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide | Lacks pyrrolidinone ring | Different activity profile |
| N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide | Chlorine instead of fluorine | Varying potency against kinases |
Case Studies
- Cancer Treatment : A study evaluated the efficacy of this compound in human gastric carcinoma models. Results indicated complete tumor stasis in treated groups compared to controls .
- Neurodegenerative Disorders : Another investigation focused on the compound's MAO inhibitory effects. It was found that derivatives with similar structures exhibited significant selectivity for MAO-B inhibition, suggesting potential applications in treating Alzheimer's disease .
Q & A
Q. What are the critical challenges in synthesizing N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound involves multi-step reactions, including sulfonylation of the pyrrolidinone core and functionalization of the fluorophenyl group. Key challenges include controlling regioselectivity during sulfonamide bond formation and minimizing side reactions (e.g., over-sulfonation). Optimization strategies:
- Use of DCM as a solvent for improved solubility of intermediates.
- Controlled addition of reagents like chlorosulfonic acid at 0°C to reduce exothermic side reactions .
- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound.
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR identifies protons on the fluorophenyl ring (δ 7.2–7.4 ppm) and pyrrolidinone NH (δ 8.1–8.3 ppm).
- ¹³C NMR confirms the carbonyl group (C=O, δ ~170 ppm) and sulfonamide sulfur bonding (δ 45–55 ppm).
- LC-MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities (<2% by area normalization).
- FT-IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .
Q. What are common impurities observed during synthesis, and how are they addressed?
- Methodological Answer :
- Unreacted starting materials : Residual 1-(4-fluorophenyl)-5-oxopyrrolidin-3-amine can be removed via recrystallization in ethanol.
- Di-sulfonylated byproducts : Controlled stoichiometry (1:1 molar ratio of sulfonyl chloride to amine) minimizes this.
- Hydrolyzed products : Anhydrous conditions (e.g., molecular sieves) prevent water-induced degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in the fluorophenyl (e.g., chloro, methoxy substitutions) and dimethoxybenzenesulfonamide groups.
- Step 2 : Test analogs in in vitro assays (e.g., enzyme inhibition, cytotoxicity).
- Step 3 : Use QSAR modeling to correlate substituent electronic properties (Hammett σ constants) with activity. For example, electron-withdrawing groups on the phenyl ring may enhance binding to hydrophobic enzyme pockets .
Q. How can contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy) be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistent buffer conditions (pH 7.4, 37°C) and enzyme concentrations.
- Membrane Permeability Testing : Use Caco-2 cell monolayers to assess if low cellular activity stems from poor permeability.
- Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation) .
Q. What computational strategies are effective in predicting binding modes of this compound to target proteins?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into crystal structures of target proteins (e.g., COX-2 or kinase domains).
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability. Key interactions:
- Sulfonamide oxygen hydrogen bonds with Arg120.
- Fluorophenyl group π-π stacking with Tyr355.
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔG ~ -8.5 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
